molecular formula C13H17NO4 B1282423 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 99907-84-3

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1282423
CAS RN: 99907-84-3
M. Wt: 251.28 g/mol
InChI Key: SVFFDKYNFVUNGU-UHFFFAOYSA-N
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Description

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (ADTN) is an organic compound belonging to the class of heterocyclic compounds. It is a precursor of several important biologically active compounds such as aminopyridines, aminopyrimidines, and aminotetrahydroisoquinolines. ADTN is a promising compound for the development of new pharmaceuticals, as it has been shown to exhibit a range of biological activities including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Scientific Research Applications

  • Synthetic Routes : Göksu, SeÇen, and Sütbeyaz (2006) reported an efficient synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, highlighting a multi-step process with significant yields. This synthesis involved crucial steps such as Birch reduction, Curtius reaction, hydrogenolysis, and demethylation to obtain the biologically active compound (Göksu, SeÇen, & Sütbeyaz, 2006).

  • Chemical Transformations : In another study by Göksu et al. (2003), 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol was synthesized from naphthalene-2,3-diol through a seven-step process, demonstrating the versatility of tetrahydronaphthalene derivatives as intermediates in organic synthesis. The synthesis included methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, hydrogenolysis, and demethylation, resulting in an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

  • Intermediate for Bioactive Molecules : You Qidong (2009) described the synthesis of (+)-9-Amino-4-demethoxy-9-deoxydaunomycinone, a key intermediate for the antitumor agent amrubicin, starting from 1,4-naphthoquinone. The synthesis involved multiple steps, including reduction, methylation, epoxy reaction, Strecker's reaction, esterification, and acylation, highlighting the potential of tetrahydronaphthalene derivatives in the synthesis of complex bioactive molecules (You Qidong, 2009).

  • Stereochemistry and Molecular Structure : Studies on the molecular structure and stereochemistry of related compounds, such as the work by Barcon et al. (2001) on tetralone-carboxylic acids, provide insights into the hydrogen bonding patterns and molecular geometry of these compounds. Such studies are crucial for understanding the reactivity and potential applications of tetrahydronaphthalene derivatives in medicinal chemistry and material science (Barcon, Brunskill, Lalancette, Thompson, & Miller, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-10-3-4-11(18-2)9-7-13(14,12(15)16)6-5-8(9)10/h3-4H,5-7,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFFDKYNFVUNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525894
Record name 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99907-84-3
Record name 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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